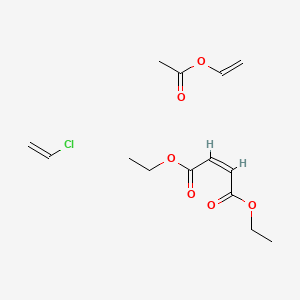![molecular formula C15H21NO2 B14141697 2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- CAS No. 94921-29-6](/img/structure/B14141697.png)
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- is a heterocyclic compound that features a naphthalene ring fused with an oxazine ring. This compound is part of a broader class of naphthoxazines, which are known for their diverse biological and chemical properties. The unique structure of 2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- typically involves multicomponent reactions. One common method is the condensation of 2-naphthol with aryl or heteroaryl aldehydes in the presence of ammonia. This reaction can be carried out at room temperature and often does not require a catalyst . Another method involves the use of aliphatic amines, aromatic aldehydes, and β-naphthol with a heterogeneous catalyst like SiO2.HClO4 in ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial for industrial applications to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include substituted naphthoxazines, quinones, and dihydro derivatives, each with distinct chemical and biological properties.
科学的研究の応用
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in drug development, particularly for its anticancer and antiviral activities.
作用機序
The mechanism of action of 2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- involves its interaction with various molecular targets. The compound can inhibit enzymes, interfere with DNA replication, and modulate signaling pathways. Its biological effects are mediated through binding to specific receptors and altering cellular processes .
類似化合物との比較
Similar Compounds
1,3-Diaryl-1H-naphtho[1,2-e][1,3]oxazines: These compounds share a similar naphthoxazine structure and exhibit comparable biological activities.
Naphthopyrans: These compounds are known for their photochromic properties and are used in applications like photochromic lenses.
Uniqueness
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- stands out due to its unique combination of a naphthalene ring and an oxazine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research.
特性
CAS番号 |
94921-29-6 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-7-ol |
InChI |
InChI=1S/C15H21NO2/c1-2-8-16-9-10-18-15-12-4-3-5-14(17)11(12)6-7-13(15)16/h3-5,13,15,17H,2,6-10H2,1H3 |
InChIキー |
NEZSLNYDFZRLJR-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCOC2C1CCC3=C2C=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


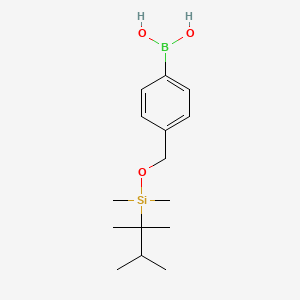
![5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B14141631.png)

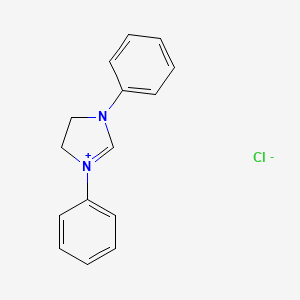
![3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14141648.png)
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
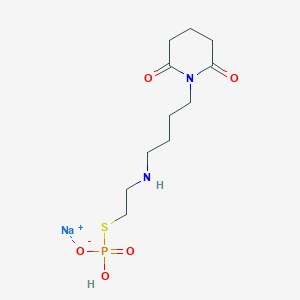
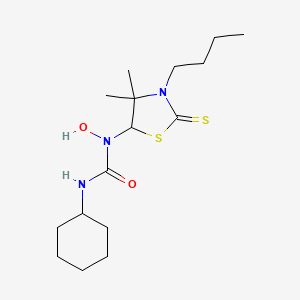
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)
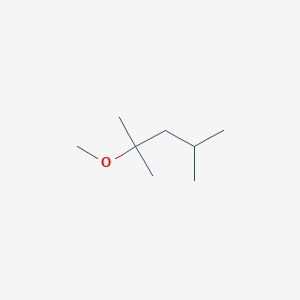
![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)
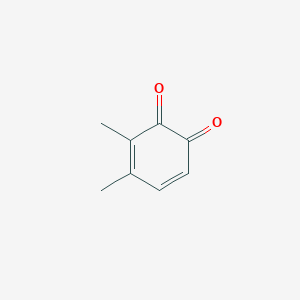
![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)
